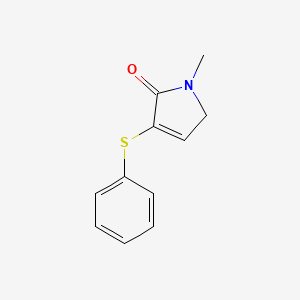
2H-Pyrrol-2-one, 1,5-dihydro-1-methyl-3-(phenylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Pyrrol-2-one, 1,5-dihydro-1-methyl-3-(phenylthio)- is a chemical compound that belongs to the class of γ-lactam compounds. These compounds are known for their presence in various natural products, drugs, and biologically active molecules . The compound has a molecular formula of C₁₀H₁₁NOS and is characterized by a pyrrol-2-one core structure with a phenylthio substituent.
Vorbereitungsmethoden
The synthesis of 2H-Pyrrol-2-one, 1,5-dihydro-1-methyl-3-(phenylthio)- can be achieved through several synthetic routes. One common method involves the condensation of a carboxylic acid moiety with a substituted amine under reflux conditions, followed by acid-mediated cyclization . This method is practical and scalable, making it suitable for industrial production. Additionally, the synthesis of related compounds often involves the use of water and triflic acid-mediated N-benzyl lactam N-deprotection .
Analyse Chemischer Reaktionen
2H-Pyrrol-2-one, 1,5-dihydro-1-methyl-3-(phenylthio)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The compound can also undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Major products formed from these reactions include substituted pyrrol-2-ones and other γ-lactam derivatives .
Wissenschaftliche Forschungsanwendungen
2H-Pyrrol-2-one, 1,5-dihydro-1-methyl-3-(phenylthio)- has a wide range of scientific research applications. In chemistry, it serves as an important synthetic intermediate in drug development and organic synthesis . In biology and medicine, derivatives of this compound have shown potential cytotoxic activity against certain cancer cell lines . Additionally, the compound is used in the development of antidiabetic drugs, such as glimepiride . Its unique structure and reactivity make it valuable in various industrial applications, including the synthesis of biologically active molecules and natural products .
Wirkmechanismus
The mechanism of action of 2H-Pyrrol-2-one, 1,5-dihydro-1-methyl-3-(phenylthio)- involves its interaction with specific molecular targets and pathways. The compound’s γ-lactam core structure allows it to interact with enzymes and receptors, modulating their activity. For example, in the case of antidiabetic drugs, the compound may enhance insulin secretion or improve insulin sensitivity by targeting specific pathways involved in glucose metabolism . The phenylthio substituent also contributes to its biological activity by influencing its binding affinity and selectivity towards molecular targets .
Vergleich Mit ähnlichen Verbindungen
2H-Pyrrol-2-one, 1,5-dihydro-1-methyl-3-(phenylthio)- can be compared with other similar compounds, such as 1,5-dihydro-2H-pyrrol-2-one and its derivatives. These compounds share the γ-lactam core structure but differ in their substituents and reactivity . The presence of the phenylthio group in 2H-Pyrrol-2-one, 1,5-dihydro-1-methyl-3-(phenylthio)- imparts unique properties, such as enhanced biological activity and selectivity towards specific molecular targets . Other similar compounds include 3-ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one, which is used as a building block in the synthesis of antidiabetic drugs .
Eigenschaften
CAS-Nummer |
405161-10-6 |
|---|---|
Molekularformel |
C11H11NOS |
Molekulargewicht |
205.28 g/mol |
IUPAC-Name |
1-methyl-4-phenylsulfanyl-2H-pyrrol-5-one |
InChI |
InChI=1S/C11H11NOS/c1-12-8-7-10(11(12)13)14-9-5-3-2-4-6-9/h2-7H,8H2,1H3 |
InChI-Schlüssel |
WCNRELHZQWYZHB-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CC=C(C1=O)SC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



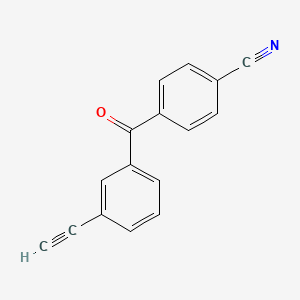
![N-[4-(Methanesulfonyl)phenyl]-N'-propan-2-ylsulfuric diamide](/img/structure/B14239378.png)
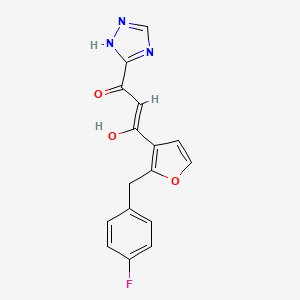


![Piperidine, 1-[(2-chloro-6-methyl-3-pyridinyl)carbonyl]-2-methyl-](/img/structure/B14239388.png)

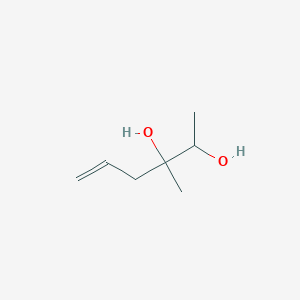
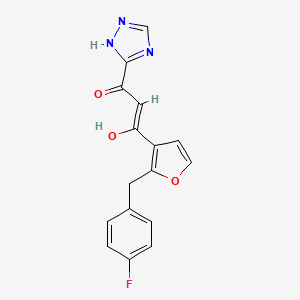
![Bicyclo[3.2.2]non-8-ene-6-carbonyl chloride](/img/structure/B14239418.png)
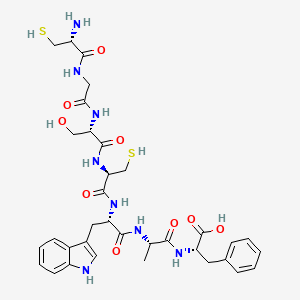
![1-[2-(3,3-Dimethyldiaziridin-1-yl)ethyl]-3,3-dimethyldiaziridine](/img/structure/B14239427.png)

